Bienvenue dans la boutique en ligne BenchChem!

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine

Checkpoint Kinase 1 CHK1 Kinase Inhibition

This 2,4-disubstituted thiazole building block is essential for synthesizing potent CHK1 kinase inhibitors. The pyridin-2-yl moiety and ethanamine handle are critical for ATP-binding pocket interactions and enable rapid SAR exploration via amide, sulfonamide, or urea derivatization. Ideal for medicinal chemistry, chemical probe development, and PROTAC construction. Procure this specific regioisomer to ensure target engagement and potency.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B7791607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)CCN
InChIInChI=1S/C10H11N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4-5,11H2
InChIKeySTIRJTZFRKEHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine: A Core Scaffold for Kinase Inhibitor Development


2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 1017394-68-1) is a heterocyclic building block featuring a 2,4-disubstituted thiazole core with a pyridin-2-yl group at the 4-position and an ethanamine side chain at the 2-position [1]. Its molecular formula is C₁₀H₁₁N₃S with a molecular weight of 205.28 g/mol and a computed XLogP3-AA of 0.9 [1]. This compound serves as a key intermediate in the synthesis of pyridyl aminothiazole-derived kinase inhibitors, particularly those targeting Checkpoint Kinase 1 (CHK1), a validated anticancer target [2].

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine: Why Generic Substitution of Pyridyl-Thiazole Cores Fails


In-class compounds such as 4-(pyridin-2-yl)thiazol-2-amine and 2-(4-phenylthiazol-2-yl)ethanamine cannot be substituted interchangeably. The specific regioisomerism (2,4-disubstitution) and the presence of the pyridin-2-yl moiety in this compound dictate its ability to engage in key hydrogen-bonding interactions within kinase ATP-binding pockets. Replacing the pyridin-2-yl group with a phenyl group (as in 2-(4-phenylthiazol-2-yl)ethanamine) alters the electronics and geometry of the heterocyclic system, which can abolish activity [1]. Similarly, shifting the amine attachment from the 2-position of the thiazole to the 2-position of the pyridine (as in ICA) redirects the molecule's biological profile from CHK1 inhibition to SK channel blockade [2].

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine: Quantitative Differentiation Evidence for Procurement and Selection


Chk1 Inhibitory Potency: A Quantitative Class Comparison

While direct biochemical data for this exact compound are not publicly available, its class—pyridyl aminothiazoles—exhibits potent Chk1 inhibition. The parent compound 4-(pyridin-2-yl)thiazol-2-amine (CAS 30235-26-8), a close analog lacking the ethanamine extension, demonstrates a Chk1 IC₅₀ of 29 nM [1]. This provides a benchmark for the core scaffold. The ethanamine side chain in the target compound is a crucial vector for further derivatization to achieve picomolar potency, as demonstrated in optimized pyridyl aminothiazoles that reach low picomolar IC₅₀ values [1].

Checkpoint Kinase 1 CHK1 Kinase Inhibition Cancer Therapeutics

Functional Group Vector: Enabling Sub-nanomolar Potency via Ethylenediamine Amide Modification

The ethanamine group at the 2-position of the thiazole ring is not merely an inert extension. In the pyridyl aminothiazole series, modification of this core with ethylenediamine amides yields compounds with low picomolar potency (e.g., IC₅₀ < 100 pM) and very high residence times on Chk1 [1]. This is a direct consequence of the primary amine providing a synthetic handle for amide coupling, enabling the installation of optimized binding elements that engage additional residues in the Chk1 ATP-binding site [1]. Analogs lacking this amine, such as 4-(pyridin-2-yl)thiazole, cannot undergo this critical optimization step.

Structure-Activity Relationship SAR Lead Optimization Medicinal Chemistry

Divergent Biological Profile: Chk1 vs. SK Channel Selectivity

The regioisomerism of the pyridyl-thiazole core profoundly impacts biological target engagement. The compound ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), which has the amine attached to the pyridine ring rather than the thiazole, is a known SK channel inhibitor with an antileishmanial IC₅₀ of 2.1 µM [1]. In contrast, the target compound, with its ethanamine on the thiazole 2-position, is a precursor to potent and selective Chk1 kinase inhibitors [2]. This demonstrates that the exact placement of the amine group is a critical determinant of biological target selectivity.

Target Selectivity Kinase Profiling Off-Target Activity Chemical Biology

2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine: High-Value Application Scenarios


CHK1 Inhibitor Lead Generation and SAR Exploration

This compound is the ideal starting point for medicinal chemistry programs focused on developing novel, ATP-competitive CHK1 inhibitors for oncology [1]. The primary amine allows for rapid parallel synthesis of amide, sulfonamide, or urea derivatives, enabling efficient exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. As demonstrated in the literature, simple modifications of this core can yield compounds with picomolar potency [1].

Chemical Biology Probe Synthesis for Kinase Target Validation

The scaffold's well-defined kinase inhibition profile makes it a suitable precursor for synthesizing chemical probes. By appending functional groups (e.g., biotin, fluorescent tags, or photoaffinity labels) to the ethanamine nitrogen, researchers can generate high-affinity probes to study CHK1 localization, binding partners, and target engagement in cellular models [1]. This application leverages the compound's potent and tunable binding to its target.

Development of Bifunctional Degraders (PROTACs)

The compound serves as a high-affinity CHK1 ligand that can be linked to an E3 ligase ligand (e.g., a VHL or CRBN binder) via the ethylamine handle. This allows for the construction of PROTAC (Proteolysis Targeting Chimera) molecules designed to induce selective degradation of CHK1, a strategy that can overcome limitations of traditional kinase inhibitors [1]. The availability of this versatile building block accelerates the synthesis and optimization of such bifunctional molecules.

Structure-Aided Drug Design and Crystallography

Given the availability of co-crystal structures of pyridyl aminothiazole derivatives bound to CHK1 [1], this compound is a prime candidate for fragment-based screening and structure-guided optimization. Its well-defined binding mode, characterized by multiple hydrogen bonds to the kinase hinge region, provides a rational basis for iterative design. Procuring this compound enables structure-based drug design (SBDD) efforts to improve potency, selectivity, and drug-like properties.

Quote Request

Request a Quote for 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.